REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])C.[CH3:5][C:6]1[S:7][CH:8]=[C:9]([CH:11]([O:14][Si](C)(C)C)[C:12]#N)[N:10]=1.C[OH:20]>>[OH:14][CH:11]([C:9]1[N:10]=[C:6]([CH3:5])[S:7][CH:8]=1)[C:12]([O:3][CH3:1])=[O:20]
|
Name
|
|
Quantity
|
725 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.93 mmol
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)C(C#N)O[Si](C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of sodium bicarbonate (20 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×20 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (dichloromethane/ethyl acetate 80/20)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)C=1N=C(SC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.99 mmol | |
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |